3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride
Overview
Description
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride is a chemical compound with the molecular formula C11H6Cl2FNO2. It is known for its applications in various fields, including organic synthesis and pharmaceutical research. This compound features a unique structure that combines a chloro-fluorophenyl group with an isoxazole ring, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-fluoroaniline and 5-methylisoxazole-4-carboxylic acid.
Formation of the Isoxazole Ring: The 2-chloro-6-fluoroaniline undergoes a cyclization reaction with 5-methylisoxazole-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the isoxazole ring.
Chlorination: The resulting compound is then treated with thionyl chloride (SOCl2) to introduce the carbonyl chloride group, yielding this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, making it suitable for substitution reactions.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols can be used under mild conditions to form amides or esters, respectively.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Reduction: Reducing agents like LiAlH4 are used under anhydrous conditions to prevent side reactions.
Major Products
Amides and Esters: Formed from nucleophilic substitution reactions.
Carboxylic Acid: Resulting from hydrolysis.
Alcohol: Produced through reduction.
Scientific Research Applications
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biological pathways. The presence of the chloro and fluoro groups can enhance its binding affinity and specificity towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
- 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-methyl ester
Uniqueness
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride is unique due to its carbonyl chloride group, which makes it highly reactive and versatile for further chemical modifications. This reactivity distinguishes it from similar compounds that may lack the carbonyl chloride functionality, thus limiting their use in certain synthetic applications.
Properties
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2FNO2/c1-5-8(11(13)16)10(15-17-5)9-6(12)3-2-4-7(9)14/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCUKCOLGJDGGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40219518 | |
Record name | 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40219518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69399-79-7 | |
Record name | 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69399-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fcmic chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069399797 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40219518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.242 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FCMIC CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93Q1R37JBY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Q1: What is the significance of synthesizing 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride?
A: While the abstract doesn't delve into specific applications, the presence of a reactive carbonyl chloride group suggests this compound is likely an intermediate for synthesizing other, potentially more complex molecules. [] It could be used to introduce the specific isoxazole-containing fragment into various structures through reactions with amines, alcohols, or other nucleophiles.
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